molecular formula C13H11F2NO B1365079 2-(2,4-Difluorophenoxy)-4-methylaniline CAS No. 946774-65-8

2-(2,4-Difluorophenoxy)-4-methylaniline

Cat. No.: B1365079
CAS No.: 946774-65-8
M. Wt: 235.23 g/mol
InChI Key: DLLGUZNDNXIMAD-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-4-methylaniline (CAS: 183110-79-4) is a fluorinated aromatic amine characterized by a 2,4-difluorophenoxy substituent at the 2-position and a methyl group at the 4-position of the aniline ring. Its molecular formula is C₁₃H₁₀F₂NO, with a molecular weight of 249.22 g/mol . Fluorinated anilines are frequently employed as intermediates in pharmaceuticals, agrochemicals, or materials science due to their enhanced stability and tailored electronic properties.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-2-4-11(16)13(6-8)17-12-5-3-9(14)7-10(12)15/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLGUZNDNXIMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-4-methylaniline typically involves the reaction of 2,4-difluorophenol with 4-methylaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-4-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or phenols.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-4-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 2-(2,4-Difluorophenoxy)-4-methylaniline can be contextualized by comparing it to compounds with variations in substituent groups (electron-donating, electron-withdrawing, or halogenated). Key examples include:

Table 1: Structural and Property Comparison

Compound Name CAS Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 183110-79-4 2-(2,4-difluorophenoxy), 4-CH₃ 249.22 Intermediate for fluorinated APIs
3-(2,4-Difluorophenoxy)-5-nitroaniline 956764-15-1 3-(2,4-difluorophenoxy), 5-NO₂ 280.22 Nitro group enhances reactivity in electrophilic substitutions
2-(4-Methoxyphenoxy)-4-methylaniline 946716-51-4 2-(4-methoxyphenoxy), 4-CH₃ 243.29 Methoxy group improves solubility in polar solvents
(4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine - 4-F-C₆H₄, 4-OCH₃-C₆H₄ 245.26 Schiff base with antiproliferative activity

Electronic Effects of Substituents

  • Fluorine Substituents: The 2,4-difluorophenoxy group in the target compound introduces strong electron-withdrawing effects, which stabilize the aromatic ring and reduce electron density at the aniline nitrogen. This enhances resistance to oxidation and may improve binding in receptor interactions .
  • Methyl Group: The 4-CH₃ substituent is electron-donating, increasing electron density at the para position. This contrasts with nitro groups (e.g., in 3-(2,4-difluorophenoxy)-5-nitroaniline), which drastically reduce electron density and redirect reactivity toward electrophilic attack .
  • Methoxy Group: In 2-(4-Methoxyphenoxy)-4-methylaniline, the 4-OCH₃ group enhances solubility in polar solvents compared to fluorine, making it advantageous in solution-phase reactions .

Spectroscopic and Absorption Properties

Compounds with electron-withdrawing groups (e.g., -NO₂, -F) exhibit bathochromic shifts in UV-Vis spectra due to extended π-conjugation. For example, azocalixarenes with nitroaniline substituents show absorption maxima at longer wavelengths compared to methylaniline derivatives . This suggests that this compound may display intermediate absorption characteristics, balancing the electron-withdrawing fluorine and electron-donating methyl groups.

Biological Activity

2-(2,4-Difluorophenoxy)-4-methylaniline, also known by its CAS number 946774-65-8, is a compound with notable biological activities, particularly in herbicidal applications. This article synthesizes research findings on its biological activity, focusing on its herbicidal properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₁F₂NO. Its structure features a difluorophenoxy group attached to a methylaniline moiety, which contributes to its biological activity.

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of this compound. Research indicates that it exhibits significant herbicidal activity comparable to established herbicides like diflufenican.

Key Findings

  • Pre-emergence and Post-emergence Activity : The compound demonstrated effective weed control in both pre-emergence and post-emergence applications at rates of 300–750 g ai/ha. It showed higher post-emergence activity than diflufenican at these rates .
  • Crop Selectivity : In tests involving various crops, this compound was found to be safe for wheat at a rate of 300 g ai/ha, indicating its potential for selective weed control without harming desirable crops .

Molecular Interactions

Molecular simulation studies have elucidated the binding interactions between this compound and target proteins involved in weed physiology.

Binding Affinity

  • The compound exhibited a dissociation constant (K_D) of 7.08 μM when binding to Synechococcus PDS, indicating a stronger binding affinity compared to other tested compounds . This strong interaction is attributed to van der Waals forces and π–π stacking interactions between the compound and the protein's active site.

Table 1: Herbicidal Activity Comparison

CompoundApplication TypeRate (g ai/ha)Herbicidal Activity
This compoundPre-emergence300–750Comparable to diflufenican
DiflufenicanPre-emergence300–750Established control

Potential Therapeutic Applications

While primarily studied for its herbicidal properties, there is growing interest in exploring the therapeutic potential of aniline derivatives like this compound in cancer treatment due to their ability to induce apoptosis in cancer cells.

Research on related compounds has shown that modifications in aniline structures can lead to enhanced antiproliferative activities through mechanisms such as:

  • Induction of apoptosis via mitochondrial depolarization.
  • Activation of caspases leading to programmed cell death .

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